molecular formula C10H13N5O3 B12364892 2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one

2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one

Cat. No.: B12364892
M. Wt: 251.24 g/mol
InChI Key: IXQZTEWOWMBRDZ-GFCOJPQKSA-N
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Description

2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one is a complex organic compound with the molecular formula C10H13N5O4. This compound is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of nucleotides and nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one typically involves the condensation of a purine derivative with a sugar moiety. One common method involves the reaction of guanine with a protected ribose derivative under acidic conditions to form the desired compound. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents like methanol or ethanol

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process generally includes:

    Raw Material Preparation: Purification of guanine and ribose derivatives.

    Reaction: Controlled addition of reactants in a reactor with continuous monitoring of temperature and pH.

    Purification: Use of chromatography techniques to isolate the desired product.

    Quality Control: Ensuring the purity and consistency of the final product through various analytical methods.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the purine ring or the sugar moiety.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents like chlorine or bromine, nucleophiles like ammonia or amines

Major Products

The major products formed from these reactions include various substituted purines, oxidized derivatives, and reduced forms of the compound.

Scientific Research Applications

2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Plays a role in the study of nucleic acids and their functions.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one involves its interaction with nucleic acids. The compound can integrate into DNA or RNA, affecting their structure and function. This integration can inhibit the replication of viruses or the proliferation of cancer cells by disrupting the normal function of nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Guanosine: A similar compound with a hydroxyl group at the 2’ position of the ribose.

    Deoxyguanosine: Lacks the hydroxyl group at the 2’ position, making it a deoxyribonucleoside.

    Adenosine: Another purine nucleoside with an amino group at the 6’ position instead of the 2’ position.

Uniqueness

2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one is unique due to its specific configuration and the presence of both amino and hydroxymethyl groups. This unique structure allows it to interact differently with biological molecules compared to its analogs, making it valuable in specific research and therapeutic applications.

Properties

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one

InChI

InChI=1S/C10H13N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-2-1-5(3-16)18-6/h4-7,16H,1-3H2,(H2,11,14,17)/t5-,6+,7?/m0/s1

InChI Key

IXQZTEWOWMBRDZ-GFCOJPQKSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3C2=NC(=NC3=O)N

Canonical SMILES

C1CC(OC1CO)N2C=NC3C2=NC(=NC3=O)N

Origin of Product

United States

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